molecular formula C20H21N3OS B2363708 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-20-6

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2363708
CAS No.: 391227-20-6
M. Wt: 351.47
InChI Key: NUAKHCUGBQDXBF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a tert-butyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential as an inhibitor of specific enzymes or receptors is of interest in drug discovery.

    Medicine: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. By binding to the active sites of these kinases, the compound disrupts their normal function, leading to reduced cell growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-methylphenyl)benzamide
  • 4-tert-butyl-N-(4-bromophenyl)benzamide
  • 4-tert-butyl-N-(4-chlorophenyl)benzamide

Uniqueness

What sets 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide apart from similar compounds is the presence of the thiadiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-5-7-15(8-6-13)18-22-23-19(25-18)21-17(24)14-9-11-16(12-10-14)20(2,3)4/h5-12H,1-4H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAKHCUGBQDXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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